![molecular formula C17H18ClN5S B12626964 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused rings, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the complex fused ring system. For example, a common synthetic route may involve the condensation of a chlorophenyl-substituted hydrazine with a propylsulfanyl-substituted pyrimidine under acidic conditions, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors or batch reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product. Catalysts and reagents used in these processes are selected to minimize costs and environmental impact.
化学反应分析
Types of Reactions
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and are also used in medicinal chemistry for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are used to develop functionalized ligands for targeting adenosine receptors.
Pyrimido[2,1-b][1,3]benzothiazoles: These compounds are known for their applications in materials science and as fluorescent probes.
Uniqueness
8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine stands out due to its unique combination of a chlorophenyl group and a propylsulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.
属性
分子式 |
C17H18ClN5S |
|---|---|
分子量 |
359.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-8-propylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C17H18ClN5S/c1-2-10-24-17-21-16-14(15-19-8-3-9-22(15)17)11-20-23(16)13-6-4-12(18)5-7-13/h4-7,11H,2-3,8-10H2,1H3 |
InChI 键 |
PFXNNRJZROTIBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


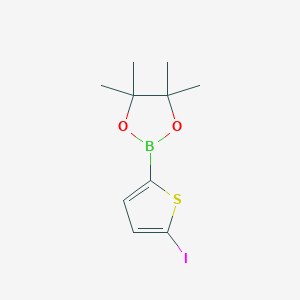

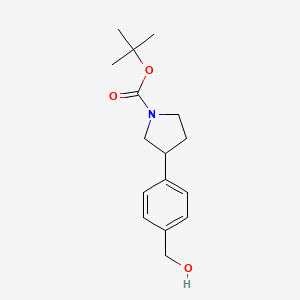
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
![4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate](/img/structure/B12626905.png)
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)

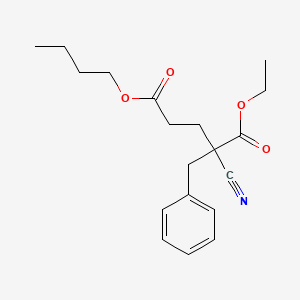
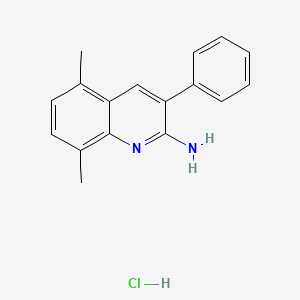
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
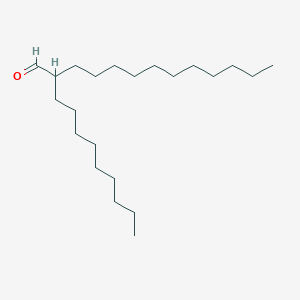

![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
